(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS 5980 is a compound known for its role as an agonist of the A3 adenosine receptor. It has a high affinity for this receptor, with a Ki value of 0.7 nM . This compound is notable for its oral activity and has been studied for its potential therapeutic applications, particularly in the context of pain management and inflammatory diseases .
Preparation Methods
The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic framework, which is a key feature of MRS 5980.
Functional group modifications: Introduction of the arylethynyl group and other substituents to enhance receptor affinity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
MRS 5980 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This involves replacing one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.
Scientific Research Applications
MRS 5980 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the A3 adenosine receptor and its role in various biochemical pathways.
Biology: MRS 5980 is used in cellular and molecular biology research to investigate the effects of A3 adenosine receptor activation on cell signaling and function.
Mechanism of Action
MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .
Comparison with Similar Compounds
MRS 5980 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include:
MRS 5698: Another A3 adenosine receptor agonist with slightly different functional groups.
MRS 1220: An antagonist of the A3 adenosine receptor, used to study the receptor’s role by blocking its activity.
Cl-IB-MECA: A well-known A3 adenosine receptor agonist with therapeutic potential in various diseases.
MRS 5980 stands out due to its high affinity, oral activity, and potential therapeutic applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H19ClN6O3S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1 |
InChI Key |
RVLAHZAHALVQKF-AQPYCOETSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC |
Canonical SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.